E7974

Catalog No.
S548463
CAS No.
610787-07-0
M.F
C24H43N3O4
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E7974

CAS Number

610787-07-0

Product Name

E7974

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-1-propan-2-ylpiperidine-2-carbonyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

Molecular Formula

C24H43N3O4

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1

InChI Key

FWYMMXUDTATKLG-PGLMLKKXSA-N

SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C

solubility

Soluble in DMSO, not in water

Synonyms

E-7974; E 7974; E7974.

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H]1CCCCN1C(C)C

The exact mass of the compound Unii-1BO0C11bsh is 437.32536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

E7974 is a synthetic analog of the marine sponge-derived natural product hemiasterlin, designed as a potent inhibitor of tubulin polymerization. It functions as an antimitotic agent by binding to tubulin, leading to G2-M cell cycle arrest and subsequent apoptosis. Unlike its parent compound, which showed significant toxicity in vivo, E7974 was developed to provide a greater efficacy-to-toxicity ratio, making it a more viable tool for preclinical in vivo studies. Its primary application is in oncology research as a tool compound for studying microtubule-dependent processes and for evaluating novel anticancer strategies.

Direct substitution of E7974 with other microtubule-targeting agents is unreliable due to its distinct binding mechanism. While many common inhibitors, such as taxanes and vinca alkaloids, primarily target the β-tubulin subunit, photoaffinity studies indicate that E7974 preferentially binds to α-tubulin. This mechanistic difference is critical, as it allows for the investigation of α-tubulin's specific role in microtubule dynamics and provides a basis for its potential to overcome resistance mechanisms associated with β-tubulin mutations. Therefore, replacing E7974 with a β-tubulin binder would fundamentally alter the experimental conditions and invalidate results aimed at exploring this non-canonical mechanism of action or circumventing common resistance pathways.

Distinct α-Tubulin Binding Site Differentiates from Common β-Tubulin Inhibitors

Unlike the majority of tubulin-targeting agents (e.g., taxanes, vinca alkaloids) which are known to bind principally to the β-tubulin subunit, E7974 displays a mechanistically distinct profile. Studies using tritiated photoaffinity analogs of E7974 demonstrated that the compound preferentially photolabels α-tubulin, with minor binding to β-tubulin also detected. This predominant interaction with the α-subunit represents an uncommon mechanism among tubulin polymerization inhibitors and is a key differentiator from standard research compounds.

Evidence DimensionPreferential Tubulin Subunit Binding
Target Compound DataPreferentially labels α-tubulin
Comparator Or BaselineMost tubulin polymerization inhibitors (e.g., vinca alkaloids, taxanes) bind to β-tubulin
Quantified DifferenceQualitatively distinct primary binding subunit
ConditionsIn vitro assay using purified bovine brain tubulin and tritiated benzophenone photoaffinity analogs of E7974.

This provides a rationale for using E7974 in studies of drug resistance where β-tubulin mutations are implicated, or for specifically probing the role of α-tubulin in microtubule assembly.

Comparable In Vitro Potency to Benchmark Inhibitor Vinblastine

E7974 demonstrates potent, dose-dependent inhibition of tubulin polymerization in vitro, with activity directly comparable to the well-established Vinca alkaloid, vinblastine. In a biochemical assay measuring the polymerization of purified bovine brain tubulin, E7974 exhibited an IC50 value of 3.9 μmol/L. This was nearly identical to the IC50 of 3.2 μmol/L measured for vinblastine in the same experiment, establishing E7974 as a similarly potent tool for disrupting microtubule formation.

Evidence DimensionIC50 for in vitro tubulin polymerization inhibition
Target Compound Data3.9 μmol/L
Comparator Or BaselineVinblastine: 3.2 μmol/L
Quantified DifferenceE7974 is approximately 1.2-fold less potent than vinblastine under these conditions.
ConditionsIn vitro polymerization assay with purified bovine brain tubulin, measuring absorbance at 340 nm over 60 minutes.

This quantitative data allows researchers to substitute vinblastine with E7974 in assays requiring a potent Vinca-site inhibitor, especially when seeking to leverage E7974's distinct α-tubulin binding properties.

Improved Preclinical Profile: Designed for Higher Efficacy-to-Toxicity Ratio vs. Parent Compound

E7974 was developed as a synthetic analog to overcome the preclinical limitations of its parent natural product, hemiasterlin. While hemiasterlin demonstrated in vivo efficacy, it was accompanied by significant toxicity, including body weight loss and mortality. In contrast, E7974 was designed to possess a "much greater efficacy to toxicity ratio," enabling strong tumor growth inhibition and regression in multiple models at or below its maximally tolerated doses. This makes E7974 a more suitable precursor for in vivo studies where the toxicity of the natural product would be a confounding factor.

Evidence DimensionIn vivo Efficacy-to-Toxicity Ratio
Target Compound DataShows a much greater efficacy to toxicity ratio; induces strong tumor growth inhibition at or below MTD.
Comparator Or BaselineHemiasterlin (parent compound): Efficacy observed only at doses associated with significant toxicity.
Quantified DifferenceQualitative improvement in therapeutic window.
ConditionsPreclinical in vivo tumor models.

For researchers planning in vivo xenograft studies, E7974 offers the mechanistic benefits of the hemiasterlin class without the prohibitive toxicity of the original natural product.

Investigating Drug Action in Cell Lines with β-Tubulin-Mediated Resistance

E7974 is a logical choice for studies involving cancer cell lines known to be resistant to taxanes or vinca alkaloids. Its preferential binding to α-tubulin provides a tool to bypass resistance mechanisms that rely on mutations or expression changes in the β-tubulin subunit, allowing for the selective targeting of microtubule dynamics through an alternative mechanism.

Probing the Specific Role of α-Tubulin in Mitotic Spindle Formation

Due to its differentiated binding preference for α-tubulin over the more commonly targeted β-tubulin, E7974 can be used as a specific tool to dissect the functional contributions of the α-subunit to microtubule polymerization, mitotic spindle architecture, and G2-M progression.

In Vivo Xenograft Studies Requiring a Potent, Well-Tolerated Hemiasterlin Analog

For in vivo cancer models where a potent microtubule polymerization inhibitor is required, E7974 is a suitable candidate. It was specifically developed to exhibit a wider therapeutic window than its parent compound, hemiasterlin, allowing for the evaluation of this mechanistic class in animal models without the limiting toxicity of the natural product.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

437.32535686 g/mol

Monoisotopic Mass

437.32535686 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1BO0C11BSH

Dates

Last modified: 02-18-2024
1: Rocha-Lima CM, Bayraktar S, Macintyre J, Raez L, Flores AM, Ferrell A, Rubin EH, Poplin EA, Tan AR, Lucarelli A, Zojwalla N. A phase 1 trial of E7974 administered on day 1 of a 21-day cycle in patients with advanced solid tumors. Cancer. 2012 Sep 1;118(17):4262-70. doi: 10.1002/cncr.27428. Epub 2012 Jan 31. PubMed PMID: 22294459.
2: Meir A, Rubinsky B. Distributed network, wireless and cloud computing enabled 3-D ultrasound; a new medical technology paradigm. PLoS One. 2009 Nov 19;4(11):e7974. doi: 10.1371/journal.pone.0007974. PubMed PMID: 19936236; PubMed Central PMCID: PMC2775631.
3: Kuznetsov G, TenDyke K, Towle MJ, Cheng H, Liu J, Marsh JP, Schiller SE, Spyvee MR, Yang H, Seletsky BM, Shaffer CJ, Marceau V, Yao Y, Suh EM, Campagna S, Fang FG, Kowalczyk JJ, Littlefield BA. Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin. Mol Cancer Ther. 2009 Oct;8(10):2852-60. doi: 10.1158/1535-7163.MCT-09-0301. PubMed PMID: 19825803.

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